2-Methylisoindolin-5-amine dihydrochloride

Catalog No.
S924667
CAS No.
943751-30-2
M.F
C9H14Cl2N2
M. Wt
221.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylisoindolin-5-amine dihydrochloride

CAS Number

943751-30-2

Product Name

2-Methylisoindolin-5-amine dihydrochloride

IUPAC Name

2-methyl-1,3-dihydroisoindol-5-amine;dihydrochloride

Molecular Formula

C9H14Cl2N2

Molecular Weight

221.12 g/mol

InChI

InChI=1S/C9H12N2.2ClH/c1-11-5-7-2-3-9(10)4-8(7)6-11;;/h2-4H,5-6,10H2,1H3;2*1H

InChI Key

JLJVEVXJFOMIGF-UHFFFAOYSA-N

SMILES

CN1CC2=C(C1)C=C(C=C2)N.Cl.Cl

Canonical SMILES

CN1CC2=C(C1)C=C(C=C2)N.Cl.Cl

2-Methylisoindolin-5-amine dihydrochloride is a chemical compound characterized by its unique isoindoline structure. Its molecular formula is C9H14Cl2N2C_9H_{14}Cl_2N_2 with a molecular weight of approximately 221.13 g/mol. This compound is recognized for its potential as an intermediate in the synthesis of various pharmacologically active substances, particularly in the realm of medicinal chemistry .

. The initial step often includes the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid. This reaction can lead to a complex mixture of products, necessitating further purification steps. Hydrolysis of phthalimido groups to amino groups is also a critical step in the reaction pathway, ultimately yielding the desired amine .

Research indicates that 2-Methylisoindolin-5-amine dihydrochloride exhibits various biological activities, particularly as a potential pharmacological agent. It has been studied for its role as a selective allosteric inhibitor of epidermal growth factor receptor (EGFR), which is significant in cancer therapy. The compound's structural properties allow it to interact effectively with biological targets, making it a candidate for further development in therapeutic applications .

The synthesis methods for 2-Methylisoindolin-5-amine dihydrochloride include:

  • Tscherniac-Einhorn Reaction: This method involves reacting indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst.
  • Hydrazine Hydrate Treatment: The resulting compound from the first step can be refluxed with hydrazine hydrate in methanol, followed by treatment with concentrated hydrochloric acid to form the dihydrochloride salt.
  • Purification: The final product is purified through crystallization or other separation techniques to ensure high yield and purity .

2-Methylisoindolin-5-amine dihydrochloride has several applications, primarily in:

  • Pharmaceutical Development: It serves as an intermediate for synthesizing various bioactive compounds.
  • Research: Its unique structure makes it valuable in studies focused on drug design and development, particularly targeting EGFR-related pathways in cancer treatment.

Interaction studies have revealed that 2-Methylisoindolin-5-amine dihydrochloride can modulate biological pathways by interacting with specific receptors and enzymes. Its ability to act as an allosteric inhibitor suggests that it can influence receptor activity without directly competing with endogenous ligands, which is crucial for developing targeted therapies .

Several compounds share structural similarities with 2-Methylisoindolin-5-amine dihydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
4-((Dimethylamino)methyl)aniline6406-74-20.89Contains a dimethylamino group affecting solubility
Isoindolin-4-amine dihydrochloride92259-85-30.87Lacks methyl substitution at position 2
4-(4-Methylpiperazin-1-ylmethyl)phenylamine70261-82-40.85Incorporates a piperazine ring enhancing activity
4-(Piperidin-1-ylmethyl)aniline29608-05-70.85Contains piperidine moiety influencing binding

The uniqueness of 2-Methylisoindolin-5-amine dihydrochloride lies in its specific isoindoline structure and its targeted activity against EGFR, distinguishing it from other similar compounds that may not exhibit the same pharmacological profile .

Dates

Modify: 2023-08-16

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